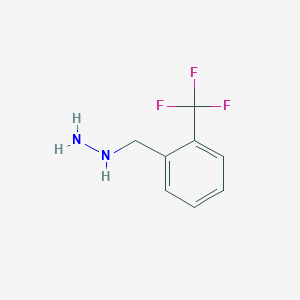

(2-(Trifluoromethyl)benzyl)hydrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

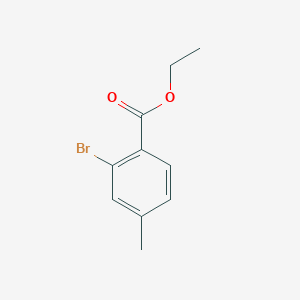

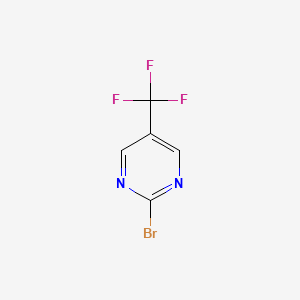

The compound "(2-(Trifluoromethyl)benzyl)hydrazine" is a chemical entity that can be derived from hydrazine and is part of a broader class of compounds that have been studied for various applications, including the synthesis of energetic materials, antimicrobial agents, enzyme inhibitors, and antitumor agents. The trifluoromethyl group attached to the benzyl moiety suggests the presence of fluorine atoms, which can significantly alter the chemical and physical properties of the compound .

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves the reaction of hydrazine with other chemical precursors. For instance, 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for energetic materials, is synthesized through the condensation of picryl chloride with hydrazine hydrate . Similarly, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are potential antimicrobial agents, are obtained from 4-(trifluoromethyl)benzohydrazide using various synthetic approaches . These methods highlight the versatility of hydrazine in forming a wide range of compounds with potential applications in different fields.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal and molecular structure of 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles, derived from the reaction of 2-styrylchromones and hydrazine hydrate, was determined by X-ray analysis . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds.

Chemical Reactions Analysis

Hydrazine derivatives participate in a variety of chemical reactions. The reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine can lead to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones or 4-perfluoroacylamino-5-phenyl-2H-1,2,3-triazoles, depending on the reaction conditions . These reactions demonstrate the reactivity of hydrazine derivatives and their potential to form complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of the trifluoromethyl group, for example, can enhance the lipophilicity and stability of the molecule, which is beneficial for medicinal chemistry applications . Spectroscopic techniques, such as FT-IR and UV-Vis, along with computational methods like density functional theory (DFT), are used to study these properties and predict the behavior of these compounds under different conditions .

科学的研究の応用

Carcinogenicity and Environmental Impact

The carcinogenic properties of hydrazines and their environmental impact have been a significant focus of research. Hydrazines, both naturally occurring and synthetically produced, have been identified in various sources like mushrooms, tobacco, bay leaves, antibiotics, soil, and others. These substances have been used in pharmaceuticals, agriculture, industrial chemicals, and fuel for military and space vehicles. A high percentage of studied hydrazines are carcinogenic, suggesting a substantial risk to the human population, making this class of compounds a significant environmental concern (Tóth, 2000).

Antineoplastic Activity

The antineoplastic (anti-cancer) activities of hydrazines and hydrazine-containing natural products have been extensively studied. While some compounds in this class exhibited antineoplastic actions, the overall high carcinogenic nature of hydrazines raises concerns about their suitability for cancer treatment. The research suggests that the search for cancer cures within this class may not be rewarding due to their inherent carcinogenic properties (Tóth, 1996).

Optoelectronic Applications

Quinazolines and pyrimidines, related to hydrazines, have seen extensive research for their applications in optoelectronics. They are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems creates novel optoelectronic materials. This research highlights the significant potential of these compounds in fabricating materials for organic light-emitting diodes, nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Hydrazine Waste Water Treatment

Hydrazine Waste Water Treatment Systems (HWWTS) have been developed to treat waters contaminated by hydrazine propellants. These systems employ ozone and ultraviolet radiation to reduce the contaminants to innocuous products. This technology is crucial for treating waste from space launch operations and other industries that generate organic wastes, including alcohols, chlorinated hydrocarbons, and aromatic wastes (Judeikis & Hill, 1991).

Electrochemical Sensing

Graphene-based nanomaterials have been explored for the development of electrochemical sensors for hydrazine sensing. These nanomaterials, due to their larger surface area and good electron transference property, are promising in detecting hydrazine in environmental samples. Despite the advances, no commercialized electrochemical sensor for hydrazine detection has been developed, indicating a significant scope for future research in this area (Singh et al., 2022).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . More specific safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

特性

IUPAC Name |

[2-(trifluoromethyl)phenyl]methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMFSCDINNZFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606209 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Trifluoromethyl)benzyl)hydrazine | |

CAS RN |

627076-27-1 |

Source

|

| Record name | {[2-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)